(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of (5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves multiple steps, each requiring specific reagents and conditions
Thiazolidinone Ring Formation: The thiazolidinone ring can be synthesized through the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Pyrazole Ring Formation: The pyrazole ring is introduced through the reaction of a hydrazine derivative with a β-diketone.
Final Assembly: The final step involves the condensation of the thiazolidinone and pyrazole intermediates with the appropriate aldehyde or ketone under acidic or basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death in certain biological systems.
Comparison with Similar Compounds
(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one can be compared with similar compounds to highlight its uniqueness:
Ethyl acetoacetate: Unlike ethyl acetoacetate, which is a simple ester, the compound has a more complex structure with multiple functional groups, leading to a wider range of reactivity and applications.
1-(4-Fluorophenyl)piperazine: This compound, while also used in pharmaceutical research, lacks the thiazolidinone and pyrazole rings present in this compound, resulting in different chemical properties and biological activities.
Properties
CAS No. |
624724-21-6 |
---|---|
Molecular Formula |
C27H29N3O3S2 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-18(2)17-33-23-11-10-20(14-19(23)3)25-21(16-30(28-25)22-8-6-5-7-9-22)15-24-26(31)29(12-13-32-4)27(34)35-24/h5-11,14-16,18H,12-13,17H2,1-4H3/b24-15- |
InChI Key |
SXJKSROZNQNTCU-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)OCC(C)C |
Origin of Product |
United States |
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